Cas no 206274-13-7 (1-N-Boc-4-(cyclohexylamino)piperidine)
1-N-Boc-4-(cyclohexylamino)piperidine Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylicacid, 4-(cyclohexylamino)-, 1,1-dimethylethyl ester
- 1-Boc-4-cyclohexylamino-piperidine
- 1-BOC-4-CYCLOHEXYLAMINOPIPERIDINE,
- tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
- 1-Boc-4-(cyclohexylamino)-piperidine
- 1-N-Boc 4-(cyclohexylamino)piperidine
- 4-cyclohexylamino-piperidine-1-carboxylic acid tert-butyl ester
- AB1204
- tert-butyl 4-(cyclohexylamino)-piperidine-1-carboxylate
- CS-0313649
- AKOS009848077
- TERT-BUTYL4-(CYCLOHEXYLAMINO)PIPERIDINE-1-CARBOXYLATE
- FT-0739208
- AB19333
- PBRXMHYPIOUDLQ-UHFFFAOYSA-N
- AS-44541
- 1-boc-4-(cyclohexylamino)piperidine
- 206274-13-7
- SCHEMBL999863
- DTXSID40572211
- 1-Boc-4-cyclohexyamino-piperidine
- MFCD04114960
- 1-N-BOC 4-(CYCLOHEXYLAMINO) PIPERIDINE
- 1-Piperidinecarboxylic acid, 4-(cyclohexylamino)-, 1,1-dimethylethyl ester
- DB-066269
- 1-Boc-4-cyclohexylaminopiperidine
- 1-N-Boc-4-(cyclohexylamino)piperidine
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- MDL: MFCD04114960
- Inchi: 1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h13-14,17H,4-12H2,1-3H3
- InChI Key: PBRXMHYPIOUDLQ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(CC1)NC1CCCCC1)=O
Computed Properties
- Exact Mass: 282.23100
- Monoisotopic Mass: 282.230728204g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 41.57000
- LogP: 3.63700
1-N-Boc-4-(cyclohexylamino)piperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-N-Boc-4-(cyclohexylamino)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0026-1g |
1-Boc-4-cyclohexylamino-piperidine |
206274-13-7 | 97% | 1g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0026-5g |
1-Boc-4-cyclohexylamino-piperidine |
206274-13-7 | 97% | 5g |
2883.34CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0026-25g |
1-Boc-4-cyclohexylamino-piperidine |
206274-13-7 | 97% | 25g |
10091.7CNY | 2021-05-08 | |
| Chemenu | CM180202-5g |
1-Boc-4-cyclohexylamino-piperidine |
206274-13-7 | 95% | 5g |
$286 | 2021-08-05 | |
| TRC | B646198-50mg |
1-N-Boc-4-(cyclohexylamino)piperidine |
206274-13-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B646198-100mg |
1-N-Boc-4-(cyclohexylamino)piperidine |
206274-13-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B646198-500mg |
1-N-Boc-4-(cyclohexylamino)piperidine |
206274-13-7 | 500mg |
$ 160.00 | 2022-06-07 | ||
| Alichem | A129007779-5g |
tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate |
206274-13-7 | 95% | 5g |
$269.23 | 2023-09-02 | |
| Chemenu | CM180202-250mg |
1-Boc-4-cyclohexylamino-piperidine |
206274-13-7 | 95% | 250mg |
$97 | 2023-03-07 | |
| Chemenu | CM180202-1g |
1-Boc-4-cyclohexylamino-piperidine |
206274-13-7 | 95% | 1g |
$124 | 2023-03-07 |
1-N-Boc-4-(cyclohexylamino)piperidine Suppliers
1-N-Boc-4-(cyclohexylamino)piperidine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-N-Boc-4-(cyclohexylamino)piperidine
Introduction to 1-N-Boc-4-(cyclohexylamino)piperidine (CAS No. 206274-13-7)
1-N-Boc-4-(cyclohexylamino)piperidine, identified by its Chemical Abstracts Service (CAS) number 206274-13-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperidine derivative features a protective Boc (tert-butoxycarbonyl) group at the nitrogen position and an amino-substituted cyclohexyl group at the fourth carbon, making it a versatile intermediate in the synthesis of biologically active molecules.
The structural configuration of 1-N-Boc-4-(cyclohexylamino)piperidine imparts unique chemical and pharmacological properties that have garnered attention from researchers in drug discovery and development. The Boc group serves as a protecting group for the amine functionality, allowing for selective modifications during synthetic pathways while preventing unwanted side reactions. This protective feature is particularly valuable in multi-step syntheses where orthogonal functionalization is required.
The presence of the cyclohexylamino moiety introduces steric hindrance and enhances lipophilicity, which can influence the compound's solubility, bioavailability, and metabolic stability. These characteristics are critical in designing molecules with improved pharmacokinetic profiles. Recent studies have highlighted the role of piperidine derivatives in developing central nervous system (CNS) drugs, due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.
In the context of modern drug design, 1-N-Boc-4-(cyclohexylamino)piperidine has been explored as a key intermediate in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound to develop potential treatments for neurological disorders, leveraging its structural motifs that mimic natural bioactive scaffolds. The versatility of this derivative allows for further functionalization, enabling the creation of libraries of compounds with tailored biological activities.
Advances in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates derived from 1-N-Boc-4-(cyclohexylamino)piperidine. Molecular modeling studies suggest that modifications to the cyclohexyl ring or the Boc-protected amine can fine-tune binding affinities to target proteins. Such insights are invaluable in rational drug design, where structural optimization is essential for achieving high efficacy and minimal side effects.
The pharmaceutical industry has shown particular interest in piperidine derivatives due to their prevalence in marketed drugs. For example, several antipsychotic and antidepressant medications incorporate piperidine rings into their structures. The synthesis of analogs like 1-N-Boc-4-(cyclohexylamino)piperidine provides a scaffold for exploring new therapeutic entities with improved pharmacological profiles.
Recent publications have demonstrated the utility of 1-N-Boc-4-(cyclohexylamino)piperidine in designing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The combination of the piperidine core with lipophilic substituents enhances interactions with ATP-binding pockets in kinases, leading to potent inhibition. Such findings underscore the compound's potential as a building block for next-generation therapeutics.
In summary, 1-N-Boc-4-(cyclohexylamino)piperidine (CAS No. 206274-13-7) represents a valuable intermediate in pharmaceutical synthesis, offering a balance of structural flexibility and functional utility. Its role in developing CNS drugs, kinase inhibitors, and other therapeutic agents highlights its importance in medicinal chemistry research. As methodologies for drug discovery continue to evolve, compounds like this will remain indispensable tools for creating innovative treatments for human diseases.
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